molecular formula C13H8FN3O2S B5845323 4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide

4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5845323
M. Wt: 289.29 g/mol
InChI Key: VJYXBIMKMDOEGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . Another method involves the synthesis of fluoropyridines, which are often used in the production of hybrid or multimodal structures containing covalently linked residues of two or more pharmacophore subunits .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Agricultural Chemistry

Materials Science and Polymers

Organic Synthesis

Radiotherapy and Imaging

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells.

Result of Action

The inhibition of the SDH enzyme by the compound leads to a disruption in energy production within cells. This can have various molecular and cellular effects, depending on the specific type of cells and the overall physiological context. In some cases, such as in certain fungi, this can lead to effective antifungal activity .

properties

IUPAC Name

4-fluoro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYXBIMKMDOEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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